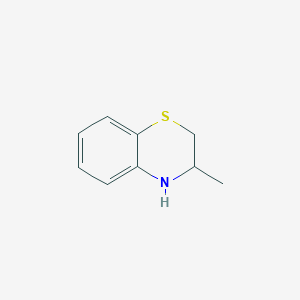![molecular formula C18H10ClF2N5O2 B2636153 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide CAS No. 919842-30-1](/img/structure/B2636153.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H10ClF2N5O2 and its molecular weight is 401.76. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CDK2 Inhibition for Cancer Treatment
The compound is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, which were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cytotoxic Activities Against MCF-7 and HCT-116
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests potential applications in the treatment of breast cancer (MCF-7) and colon cancer (HCT-116).
Moderate Activity Against HepG-2
The compounds also showed moderate activity against HepG-2 with an IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates potential applications in the treatment of liver cancer (HepG-2).
Antibacterial Activity
Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . This compound could potentially be used in the prevention and treatment of bacterial infections in cancer patients .
Interaction with Ampicillin and Kanamycin
The compound was also studied for its interaction with ampicillin and kanamycin, representing important classes of clinically used antibiotics . This suggests potential applications in enhancing the effectiveness of these antibiotics.
Antitumor Efficacy
The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This compound could potentially be used to enhance the effectiveness of cancer treatments.
作用機序
Target of Action
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide can effectively halt cell proliferation, making it a potential candidate for cancer therapy .
Mode of Action
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide interacts with CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates required for cell cycle progression. As a result, cells are unable to proceed from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, the compound can enhance the activation of p53, leading to increased expression of p21, a cyclin-dependent kinase inhibitor that further enforces cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and has a moderate bioavailability. It is distributed widely in the body, with a preference for tissues with high cell proliferation rates. Metabolism primarily occurs in the liver, where it is converted into inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase. This disruption triggers apoptotic pathways, resulting in programmed cell death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide The compound is stable under physiological pH and temperature conditions. Additionally, the compound’s stability can be compromised in extreme pH conditions or high temperatures .
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N5O2/c19-11-2-1-3-12(7-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-4-5-14(20)15(21)6-10/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOPAYRWIUARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)


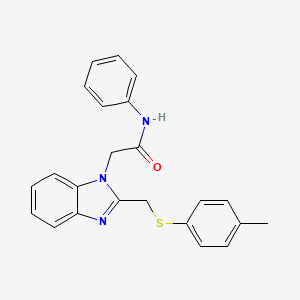
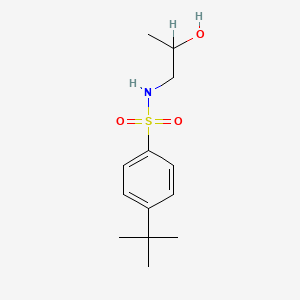
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2636077.png)
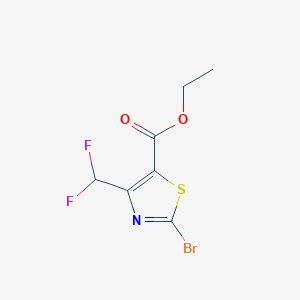

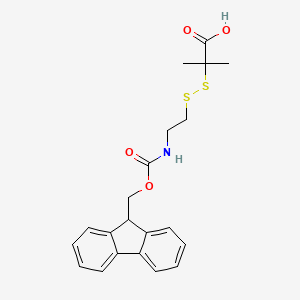
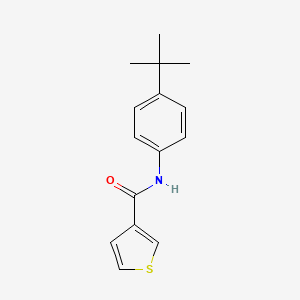
![N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2636087.png)
![(3-Chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide](/img/structure/B2636089.png)

